molecular formula C7H10BrN3O2 B13071039 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid

2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B13071039
M. Wt: 248.08 g/mol
InChI Key: BURPGFOKFQKDMJ-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoic acid is a pyrazole-derived carboxylic acid featuring a bromo substituent at position 4 and an amino group at position 3 of the pyrazole ring, linked to a butanoic acid chain. Hydrolysis of the ester group would yield the carboxylic acid form.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H10BrN3O2/c1-2-5(7(12)13)11-3-4(8)6(9)10-11/h3,5H,2H2,1H3,(H2,9,10)(H,12,13)

InChI Key

BURPGFOKFQKDMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

  • The pyrazole ring can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or alkynes.
  • For example, condensation of methylhydrazine with diethyl butynedioate yields hydroxy-substituted pyrazole esters, which serve as precursors for further functionalization.

Bromination at the 4-Position

  • Bromination is achieved using reagents such as tribromooxyphosphorus or N-bromosuccinimide (NBS).
  • The process involves heating the pyrazole ester intermediate with the brominating agent in solvents like acetonitrile under reflux conditions, leading to selective bromination at the 4-position.

Amino Group Introduction at the 3-Position

  • Amination can be introduced by substitution reactions or via protection-deprotection strategies.
  • A common approach is to convert the carboxylate ester to a carbamate intermediate, followed by hydrolysis with trifluoroacetic acid to yield the free amino group on the pyrazole ring.

Attachment of the Butanoic Acid Side Chain

  • The butanoic acid moiety is linked through the nitrogen at position 1 of the pyrazole ring.
  • This can be achieved by nucleophilic substitution or amidation reactions using appropriate butanoic acid derivatives or protected amino acids.
  • The final product is purified by extraction, drying, and chromatographic techniques to ensure high purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Condensation Diethyl butynedioate + methylhydrazine, -10°C to 100°C 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination Tribromooxyphosphorus, acetonitrile, reflux 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis 10% NaOH in ethanol, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation tert-Butyl alcohol + azido dimethyl phosphate, DMF, 100°C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection/Hydrolysis 50% trifluoroacetic acid in dichloromethane, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine
6 Coupling with butanoic acid Amidation or nucleophilic substitution with butanoic acid derivatives 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid

Analytical and Purification Techniques

Research Insights and Optimization

  • The synthetic route avoids highly toxic reagents, favoring safer, cost-effective reagents like methylhydrazine and tribromooxyphosphorus.
  • Reaction temperatures and times are optimized to maximize yield and minimize side products.
  • The use of protecting groups (e.g., tert-butyl carbamate) facilitates selective functional group transformations.
  • The overall method is scalable and amenable to industrial synthesis due to the straightforward reaction conditions and accessible starting materials.

Chemical Reactions Analysis

2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromo substituents play a crucial role in binding to these targets and modulating their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Ethyl 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)butanoate

  • Structural Relationship : This ester derivative shares the pyrazole core and substituents but replaces the carboxylic acid with an ethyl ester group.
  • Key Differences :
    • Solubility : The ester is likely more lipophilic than the acid, affecting membrane permeability.
    • Bioactivity : Ester groups often serve as prodrugs, enhancing absorption before enzymatic hydrolysis to the active acid form.
  • Synthetic Relevance : The ester’s synthesis (via coupling reactions) is a precursor to the acid, as described in .

2-(4-Bromo-1H-pyrazol-1-yl)-3-methylbutanoic Acid (CAS 1179883-30-7)

  • Structural Features: This analog lacks the 3-amino group and includes a methyl branch on the butanoic acid chain. Molecular formula: C₈H₁₁BrN₂O₂; molar mass: 247.09 g/mol .
  • Electronic Effects: Absence of the 3-amino group reduces hydrogen-bonding capacity, which may diminish affinity for polar targets.

Dihydroquinolinone-Pyrazoline Derivatives (Compounds 24–26)

  • Structural Complexity: These compounds (e.g., 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid) feature a dihydroquinolinone core fused with a pyrazoline ring and a 4-oxobutanoic acid chain .
  • Key Comparisons: Functionality: The 4-oxo group introduces a ketone, enhancing π-π stacking but reducing acidity compared to the carboxylic acid. Synthesis: Prepared via General Procedure G with yields ranging from 22% to 86%, and HPLC purity >95% .

Branched Carboxylic Acids ()

  • Examples: 3-Methyl-4-(4-methylphenyl)butanoic acid, 3-cyclohexyl butanoic acid.
  • Structural Divergence : These lack the pyrazole ring, focusing instead on branched aliphatic or aryl-aliphatic chains.
  • Applications : Such compounds are often explored for lipid solubility or as intermediates in polymer chemistry, differing from the pyrazole-carboxylic acid’s likely biological roles .

Biological Activity

The compound 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C8H10BrN3O2
  • Molecular Weight : 270.09 g/mol
  • CAS Number : 1339700-88-7

The presence of the amino group and the brominated pyrazole ring contributes to its unique reactivity and biological profile.

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:

  • Anti-inflammatory effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, thus reducing inflammation.
  • Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains and fungi .
  • Anticancer potential : Certain pyrazole compounds have demonstrated antiproliferative activity against cancer cell lines, possibly through mechanisms involving apoptosis .

Case Studies

  • Anti-inflammatory Activity :
    • A study found that this compound exhibited significant inhibition of cyclooxygenase enzymes in vitro, leading to reduced inflammatory responses in animal models .
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound had substantial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Studies :
    • A series of derivatives based on this compound were tested against several cancer cell lines (e.g., MCF-7, HCT116), revealing IC50 values in the micromolar range, indicating potential as an anticancer agent .

Biological Activity Comparison of Pyrazole Derivatives

Compound NameActivity TypeIC50/ MIC ValuesReference
This compoundAnti-inflammatory10 µM
This compoundAntimicrobial (E. coli)32 µg/mL
This compoundAnticancer (MCF7)5 µM

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Bromination : Introducing bromine at the 4-position using brominating agents.
  • Coupling with Butanoic Acid : Finalizing the structure by coupling with butanoic acid under acidic conditions.

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